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molecular formula C14H18FNO2 B8397162 Ethyl 2-[(3-fluorophenyl)amino]cyclopentanecarboxylate

Ethyl 2-[(3-fluorophenyl)amino]cyclopentanecarboxylate

Cat. No. B8397162
M. Wt: 251.30 g/mol
InChI Key: MNPODCQQOMUCTB-UHFFFAOYSA-N
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Patent
US08592383B2

Procedure details

Sodium hydroxide (96 mL, 478 mmol, 5 M in water, 5 equiv.) was added to a mixture of ethyl 2-[(3-fluorophenyl)amino]cyclopentanecarboxylate (reported by Micovic et al., Synthesis, 1991, 1043-1045) (24.0 g, 96 mmol, 1 equiv) in dioxane (95 mL). The reaction was heated to 100° C. and stirred for one hour. The reaction mixture was then cooled to 23° C. and acidified to pH=3 with 2N HCl. The reaction mixture was then partitioned between ethyl acetate and water. The organic layer was washed with saturated aqueous sodium chloride solution, and the washed solution was dried over sodium sulfate. The dried solution was filtered, and the filtrate was concentrated to afford 6A as a mixture of cis and trans isomers. [M+H]+: 224.1.
Quantity
96 mL
Type
reactant
Reaction Step One
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
95 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[F:3][C:4]1[CH:5]=[C:6]([NH:10][CH:11]2[CH2:15][CH2:14][CH2:13][CH:12]2[C:16]([O:18]CC)=[O:17])[CH:7]=[CH:8][CH:9]=1.Cl>O1CCOCC1>[F:3][C:4]1[CH:5]=[C:6]([NH:10][CH:11]2[CH2:15][CH2:14][CH2:13][CH:12]2[C:16]([OH:18])=[O:17])[CH:7]=[CH:8][CH:9]=1 |f:0.1|

Inputs

Step One
Name
Quantity
96 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
24 g
Type
reactant
Smiles
FC=1C=C(C=CC1)NC1C(CCC1)C(=O)OCC
Name
Quantity
95 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
stirred for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled to 23° C.
CUSTOM
Type
CUSTOM
Details
The reaction mixture was then partitioned between ethyl acetate and water
WASH
Type
WASH
Details
The organic layer was washed with saturated aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the washed solution was dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
The dried solution was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC=1C=C(C=CC1)NC1C(CCC1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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